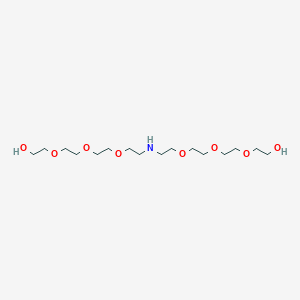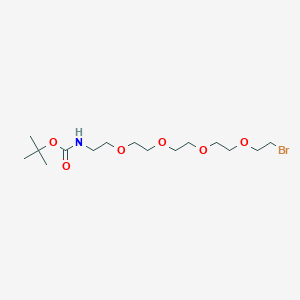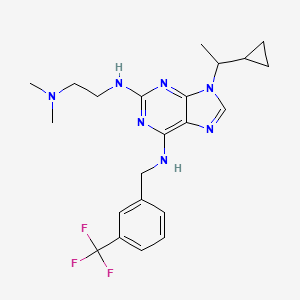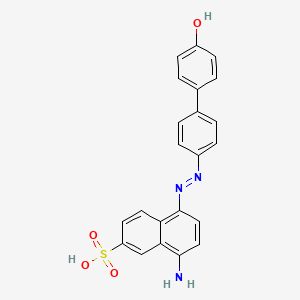
Ho-apeg8-oh
描述
“Ho-apeg8-oh” represents Hydroxy Polyethylene Glycol (PEG), where “8” indicates the number of ethylene glycol units in the polymer . It’s a polymer made by repeating ethylene glycol units, with hydroxyl functional groups at both ends . PEG is commonly used in drug delivery, biomedical applications, and chemicals due to its excellent water solubility, biocompatibility, and ability to improve drug solubility . The presence of hydroxyl functional groups gives it some chemical reactivity, allowing it to be coupled or modified with other molecules or compounds . “this compound” may be used to prepare drug carriers, improve drug bioavailability, or serve as a lubricant or solubilizer in the biomedical field .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H34O9 . It has an average mass of 370.436 Da and a monoisotopic mass of 370.220276 Da .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature and should be stored at -20°C .科学研究应用
1. 大气化学和自由基反应
Ho-apeg8-oh在大气化学中发挥着重要作用,特别是在涉及羟基(OH)、过氧基(HO2)和有机过氧基(RO2)等自由基的反应中。这些自由基在大气氧化能力中起着关键作用,影响空气质量和臭氧等二次污染物的形成。
在自由基化学中的作用:研究表明this compound在大气自由基复杂相互作用中的重要性。在包括城市和农村地区在内的各地进行的研究已经凸显了其在自由基反应中的参与。这些反应不仅对理解大气化学至关重要,而且对空气质量和污染缓解策略有着重要影响(Tan et al., 2016),(Tan et al., 2018)。
对臭氧形成的影响:this compound在大气中的存在和相互作用显著影响臭氧的形成,这是空气质量的关键组成部分。通过其参与自由基反应,this compound间接影响了污染物的浓度和大气的氧化能力,影响了健康和环境政策(Whalley et al., 2017)。
理解光解过程:光解是通过吸收光线分解分子的关键大气过程。this compound参与了各种大气组分的光解,有助于理解化学动力学和光对空气污染物的影响(Zhu et al., 2020)。
2. 氢氧化反应
This compound在能源领域具有应用,特别是在氢氧化反应(HOR)中,这对燃料电池技术至关重要。
- 燃料电池效率:燃料电池的效率,特别是碱性聚合物电解质燃料电池(APEFCs)的效率,受到材料如this compound的催化活性的显著影响。该领域的研究侧重于通过改善电极上的反应来提高燃料电池的性能(Pan et al., 2019),(Lu & Zhuang, 2017)。
作用机制
Target of Action
Ho-apeg8-oh, also known as NH-bis-PEG4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
NH-bis-PEG4 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis-PEG4 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . By selectively degrading target proteins, NH-bis-PEG4 can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
The compound’s peg spacers make it water-soluble, potentially altering its drug metabolism and pharmacokinetics (dmpk) properties
Result of Action
The result of NH-bis-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein . For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NH-bis-PEG4. For instance, the compound’s water solubility suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity . .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDAOFBRUZCGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)




![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)
